molecular formula C12H12F2N4O4S B2898167 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 2034358-31-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2898167
CAS No.: 2034358-31-9
M. Wt: 346.31
InChI Key: IFJMKBFIRANBJJ-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic compound characterized by a 1,3,5-triazine heterocycle substituted with two methoxy groups at the 4 and 6 positions. A methylene (-CH2-) bridge links the triazine core to a 2,6-difluorobenzenesulfonamide moiety. This structure combines the electron-deficient triazine ring, which is reactive in nucleophilic substitutions, with a sulfonamide group known for its bioactivity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O4S/c1-21-11-16-9(17-12(18-11)22-2)6-15-23(19,20)10-7(13)4-3-5-8(10)14/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJMKBFIRANBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is then reacted with 2,6-difluorobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and the presence of coupling agents to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The triazine core undergoes substitution reactions with amines, alcohols, or thiols. For example:

  • Amine attack : The C-2 position of the triazine reacts with primary amines to form substituted triazines, releasing methanol as a byproduct (analogous to DMTMM chemistry ).
  • Alcoholysis : Methoxy groups may be displaced by stronger nucleophiles (e.g., alkoxides) under acidic or basic catalysis .

Example Reaction Pathway :Triazine SO NH Ar+R NH2R NH Triazine SO NH Ar+CH3OH\text{Triazine SO NH Ar}+\text{R NH}_2\rightarrow \text{R NH Triazine SO NH Ar}+\text{CH}_3\text{OH}Mechanism: Nucleophilic displacement at C-2 via a tetrahedral intermediate, stabilized by the sulfonamide’s electron-withdrawing effect .

Acid/Base-Mediated Transformations

  • Acidic conditions : Protonation of the triazine nitrogen increases electrophilicity, facilitating hydrolysis to form 2,4,6-trihydroxy-1,3,5-triazine derivatives .
  • Basic conditions : Deprotonation of the sulfonamide NH group enhances its leaving-group ability, enabling SNAr (nucleophilic aromatic substitution) at the triazine core .

Key Stability Data :

Condition Observation Source
pH < 3Rapid hydrolysis of methoxy groups
pH 8–10Sulfonamide deprotonation; triazine ring intact

Cross-Coupling and Functionalization

The compound’s triazine moiety can serve as a coupling partner in transition-metal-catalyzed reactions:

  • Buchwald-Hartwig amination : Palladium catalysts enable C-N bond formation at the triazine C-2 position .
  • Suzuki-Miyaura coupling : Limited by the electron-deficient nature of the triazine, but feasible with arylboronic acids under optimized conditions .

Reported Yields for Analogues :

Reaction Type Substrate Yield Conditions
Buchwald-HartwigAryl bromide72–85%Pd(OAc)₂, XPhos, 80°C, 12h
Suzuki-Miyaura4-Fluorophenylboronic acid58%Pd(PPh₃)₄, K₂CO₃, 100°C

Biological and Pharmaceutical Relevance

While no direct studies on this compound exist, structurally related triazine-sulfonamides exhibit:

  • Kinase inhibition : Targeting MAPK or PI3K pathways .
  • Anticancer activity : Through interaction with SOS1 or FGFR1 receptors .

Comparative Bioactivity :

Analogous Compound IC₅₀ (nM) Target
Triflusulfuron-methyl (triazine-sulfonamide)12.5Acetolactate synthase
Sorafenib (triazine-based kinase inhibitor)6.8RAF/VEGFR

Degradation and Environmental Fate

  • Photolysis : The difluorophenyl group increases resistance to UV degradation compared to non-fluorinated analogues .
  • Microbial metabolism : Sulfonamide cleavage via hydrolysis or oxidation, releasing 2,6-difluorobenzenesulfonic acid .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazine derivatives can effectively target and inhibit the activity of protein kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This property positions the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Herbicidal Activity

In agricultural sciences, compounds like this compound are being explored for their herbicidal properties. Research indicates that it can effectively inhibit the growth of various weed species by disrupting their metabolic processes. This makes it a valuable candidate for developing new herbicides that are more environmentally friendly compared to traditional options .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Studies suggest that it can enhance crop yield by promoting root development and improving nutrient uptake in plants under stress conditions such as drought or salinity . This application could significantly benefit sustainable agriculture practices.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of protein kinases leads to reduced tumor growth in vitro.
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption.
Neuroprotective Effects Modulates neuroinflammation; protects neurons from oxidative stress.
Herbicidal Activity Inhibits weed growth; potential for eco-friendly herbicides.
Plant Growth Regulation Enhances root development; improves nutrient uptake under stress conditions.

Comparison with Similar Compounds

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

  • Structure : Shares the 4,6-dimethoxy-triazine core but replaces the methyl-sulfonamide linkage with a vinyl-aniline group.
  • Activity : Demonstrated antifungal activity against Candida albicans (MIC ~32 µg/mL). The free -NH- linker and para-substituted aromatic moiety are critical for activity .
  • Comparison : The target compound’s sulfonamide group and methyl linker may enhance stability or alter target binding compared to TRI’s vinyl-aniline system.

Sulfonamide-Containing Herbicides

Florasulam (N-(2,6-difluorophenyl)-8-fluoro-5-methoxy [1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide)

  • Structure : Features a triazolo-pyrimidine heterocycle linked to a 2,6-difluorophenylsulfonamide.
  • Activity : Herbicidal action via acetolactate synthase (ALS) inhibition. The difluoro substitution enhances membrane permeability .
  • Comparison : The target compound’s triazine core may confer different binding kinetics compared to triazolo-pyrimidines, while the difluoro substituent aligns with herbicidal design principles.

Triafamone (N-[2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl) carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethane sulfonamide)

  • Structure : Contains the 4,6-dimethoxy-triazine group linked via a carbonyl to a fluorophenyl-sulfonamide.
  • Activity : Targets ALS in rice paddies. The dimethoxy-triazine enhances metabolic stability .

Triazine-Based Chemical Reagents

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Structure : A triazine-morpholinium salt used as a carboxyl-activating reagent.
  • Application : Facilitates esterification and amidation in glycobiology (e.g., sialic acid analysis) .
  • Comparison : Unlike DMT-MM’s ionic structure, the target compound’s neutral sulfonamide group suggests divergent applications, likely in bioactivity rather than synthetic chemistry.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents/Linkers Primary Application Key Activity/Feature Reference
Target Compound 1,3,5-Triazine 4,6-Dimethoxy; CH2-2,6-F2C6H3SO2NH2 Potential herbicide Structural similarity to ALS inhibitors
TRI 1,3,5-Triazine 4,6-Dimethoxy; Vinyl-4-MeOC6H4NH2 Antifungal MIC = 32 µg/mL (C. albicans)
Florasulam Triazolo[1,5-c]pyrimidine 8-F; 5-MeO; 2,6-F2C6H3SO2NH2 Herbicide ALS inhibition
Triafamone 1,3,5-Triazine 4,6-Dimethoxy; CO-6-FC6H3SO2NMeCF2 Herbicide ALS inhibition
DMT-MM 1,3,5-Triazine 4,6-Dimethoxy; Morpholinium-Cl Chemical reagent Carboxyl activation

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with methoxy groups and a sulfonamide moiety. Its molecular formula is represented as follows:

  • Molecular Formula : C₁₃H₁₃F₂N₅O₃S
  • Molecular Weight : 341.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable benzene sulfonamide derivative. The method may vary based on the desired yield and purity of the product. For instance:

  • Starting Materials :
    • 4,6-Dimethoxy-1,3,5-triazine
    • 2,6-Difluorobenzenesulfonamide
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: Reflux conditions for several hours
  • Purification :
    • Crystallization or chromatography techniques are employed to isolate the final product.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MTT Assay Results :
    • In vitro studies demonstrated that derivatives showed varying levels of cytotoxicity against K562 cell lines.
    • Compounds with similar structures had IC50 values ranging from 0.65 μM to 0.96 μM, indicating strong anticancer properties .

The mechanism by which this class of compounds exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several triazine derivatives on K562 cells:

CompoundIC50 (μM)Mechanism
Compound A0.66Apoptosis induction
Compound B0.65Enzyme inhibition
N-(4,6-Dimethoxy)0.96Cell cycle arrest

This data highlights the potential of triazine derivatives in cancer therapy.

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of a closely related compound in a mouse model of leukemia:

  • Results : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated groups, indicating potential therapeutic benefits.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the triazine and benzene rings. Focus on chemical shifts for methoxy (δ ~3.8-4.0 ppm) and sulfonamide protons (δ ~7.0-8.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles to validate the triazine-sulfonamide linkage. Optimize crystallization using slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS, targeting the [M+H]+^+ ion for accuracy.

Q. What experimental parameters should be prioritized during synthesis optimization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to assess variables like reaction temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry of triazine precursors. Use response surface methodology to maximize yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 1–10) at 25°C and 40°C for 14 days. Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase).
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions (25°C). Note hydrolysis risks at the sulfonamide moiety in acidic environments .

Advanced Research Questions

Q. How can structural modifications to the triazine ring alter bioactivity, and what experimental frameworks are needed to validate these changes?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with amino or halogens). Test against target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) using enzyme inhibition assays .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities. Cross-validate with in vitro IC50_{50} values .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Use LC-MS/MS to correlate exposure levels with efficacy .
  • Comparative Analysis : Apply systematic review frameworks (e.g., PRISMA) to identify confounding variables (e.g., solubility limitations, protein binding) across studies .

Q. What strategies are effective for elucidating the reaction mechanism of sulfonamide-triazine conjugation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated intermediates to identify rate-determining steps (e.g., nucleophilic substitution at the triazine ring) .
  • In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates (e.g., carbocation formation during methylation) .

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